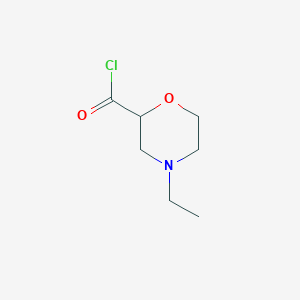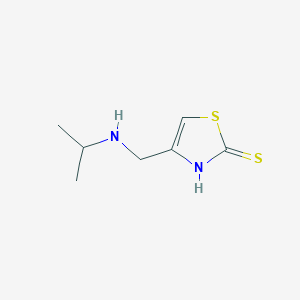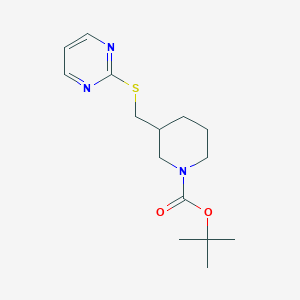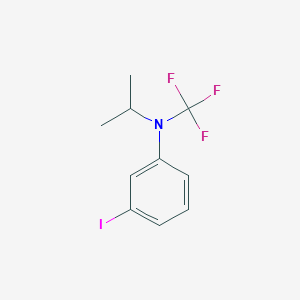
3-iodo-N-isopropyl-N-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-iodo-N-isopropyl-N-(trifluoromethyl)aniline is an organic compound that features an iodine atom, an isopropyl group, and a trifluoromethyl group attached to an aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-N-isopropyl-N-(trifluoromethyl)aniline typically involves the following steps:
N-isopropylation: The aniline is then reacted with isopropyl halides (e.g., isopropyl bromide) in the presence of a base like potassium carbonate to introduce the isopropyl group.
Trifluoromethylation: Finally, the trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
3-iodo-N-isopropyl-N-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while Suzuki-Miyaura coupling would produce a biaryl compound.
Applications De Recherche Scientifique
3-iodo-N-isopropyl-N-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound can be used in the production of materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 3-iodo-N-isopropyl-N-(trifluoromethyl)aniline exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-iodo-N-methyl-N-(trifluoromethyl)aniline
- 3-iodo-N-ethyl-N-(trifluoromethyl)aniline
- 3-iodo-N-isopropyl-N-(difluoromethyl)aniline
Uniqueness
3-iodo-N-isopropyl-N-(trifluoromethyl)aniline is unique due to the combination of its substituents. The isopropyl group provides steric hindrance, the trifluoromethyl group enhances lipophilicity and metabolic stability, and the iodine atom allows for specific interactions such as halogen bonding. This combination of features makes it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C10H11F3IN |
|---|---|
Poids moléculaire |
329.10 g/mol |
Nom IUPAC |
3-iodo-N-propan-2-yl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C10H11F3IN/c1-7(2)15(10(11,12)13)9-5-3-4-8(14)6-9/h3-7H,1-2H3 |
Clé InChI |
GQZYCDRDWBPADD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C1=CC(=CC=C1)I)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


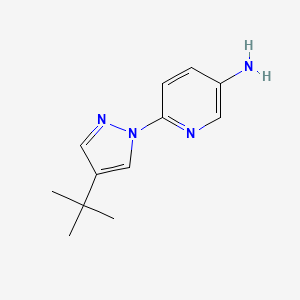


![1-ethyl-3-methyl-1H-Pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B13970483.png)



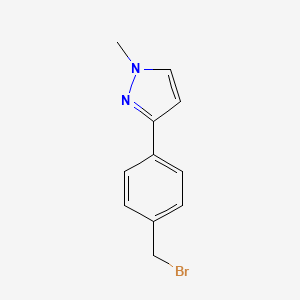
![7-Acetyl-1,2,4,5-tetrahydrobenzo[D]azepine-3-carbaldehyde](/img/structure/B13970517.png)
